![molecular formula C7H11N3 B2972331 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine CAS No. 188998-38-1](/img/structure/B2972331.png)

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

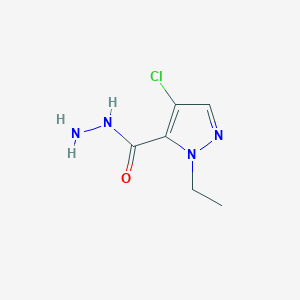

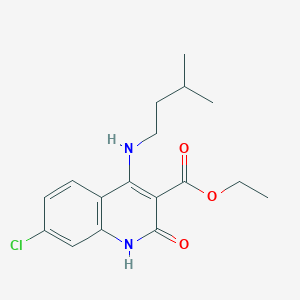

“1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C7H11N3 . It’s also known as "1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine dihydrochloride" .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines is often based on 4-unsubstituted 5-aminopyrazoles . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis

The molecular structure of “1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine” is derived from its molecular formula C7H11N3 . More detailed information about its molecular structure can be found in the MOL file .Chemical Reactions Analysis

The reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone in EtOH under reflux under the conditions of basic catalysis with piperidine or KOH gave a series of 1,3,6-trisubstituted pyrazolo .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine” are not explicitly mentioned in the search results. For more detailed information, you may refer to the MSDS .Scientific Research Applications

- Anticancer Agents : Researchers have explored derivatives of this compound for their potential as anticancer agents. Their ability to inhibit specific enzymes or pathways involved in cancer cell growth makes them promising candidates for drug development .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, which could be valuable in treating inflammatory diseases .

- The synthesized compounds, including 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine, exhibit strong fluorescence. Researchers have studied the relationship between the substitution pattern on the naphthyridine ring and their observed fluorescence .

- In biological studies, researchers have investigated the effects of these compounds on various cell types. For example, granulosa cell suspensions have been used to evaluate their impact .

- The catalytic activity of related compounds has been explored for the synthesis of other heterocyclic structures. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been achieved using these compounds as starting materials .

- Pyrazolo[3,4-b]pyridines exist in two tautomeric forms: the 1H- and 2H-isomers. Understanding their tautomeric behavior is essential for designing novel derivatives with specific properties .

Medicinal Chemistry and Drug Development

Photophysical Properties and Fluorescence

Biological Evaluation

Catalysis and Organic Synthesis

Tautomeric Forms and Isomerism

Safety and Hazards

properties

IUPAC Name |

1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-7-6(5-9-10)3-2-4-8-7/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIJDVMDCGMHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCN2)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972252.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2972258.png)

![1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2972265.png)

![1-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide](/img/structure/B2972267.png)

![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)